molecular formula C18H23NO5 B5185202 3-acetyl-1-butyl-2-(3,4-dimethoxyphenyl)-4-hydroxy-2H-pyrrol-5-one

3-acetyl-1-butyl-2-(3,4-dimethoxyphenyl)-4-hydroxy-2H-pyrrol-5-one

Cat. No.: B5185202
M. Wt: 333.4 g/mol
InChI Key: LQRHLYPPOVBMIZ-UHFFFAOYSA-N
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Description

3-acetyl-1-butyl-2-(3,4-dimethoxyphenyl)-4-hydroxy-2H-pyrrol-5-one is a synthetic organic compound that belongs to the pyrrolone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-1-butyl-2-(3,4-dimethoxyphenyl)-4-hydroxy-2H-pyrrol-5-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolone Core: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino acid derivative or a diketone.

    Introduction of the Acetyl Group: The acetyl group can be introduced via an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a base.

    Attachment of the Butyl Group: This step might involve an alkylation reaction using butyl bromide or butyl chloride in the presence of a strong base.

    Addition of the Dimethoxyphenyl Group: This can be achieved through a coupling reaction, such as a Suzuki or Heck reaction, using a suitable aryl halide and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-acetyl-1-butyl-2-(3,4-dimethoxyphenyl)-4-hydroxy-2H-pyrrol-5-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as PCC or KMnO4.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH4 or LiAlH4.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, H2O2

    Reduction: NaBH4, LiAlH4, H2/Pd-C

    Substitution: NaOH, KOH, nucleophiles like amines or thiols

Major Products

    Oxidation: Corresponding ketones or aldehydes

    Reduction: Corresponding alcohols

    Substitution: Compounds with substituted functional groups

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-acetyl-1-butyl-2-(3,4-dimethoxyphenyl)-4-hydroxy-2H-pyrrol-5-one would depend on its specific biological or chemical activity. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to a biological response. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-acetyl-1-butyl-2-phenyl-4-hydroxy-2H-pyrrol-5-one
  • 3-acetyl-1-butyl-2-(3,4-dimethoxyphenyl)-4-methoxy-2H-pyrrol-5-one
  • 3-acetyl-1-butyl-2-(3,4-dimethoxyphenyl)-4-hydroxy-2H-pyrrole

Uniqueness

The unique combination of functional groups in 3-acetyl-1-butyl-2-(3,4-dimethoxyphenyl)-4-hydroxy-2H-pyrrol-5-one might confer distinct chemical reactivity and biological activity compared to similar compounds. This could make it particularly valuable for specific applications in research and industry.

Properties

IUPAC Name

3-acetyl-1-butyl-2-(3,4-dimethoxyphenyl)-4-hydroxy-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO5/c1-5-6-9-19-16(15(11(2)20)17(21)18(19)22)12-7-8-13(23-3)14(10-12)24-4/h7-8,10,16,21H,5-6,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQRHLYPPOVBMIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(C(=C(C1=O)O)C(=O)C)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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